molecular formula C10H10ClF4N B6185882 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride CAS No. 2624142-39-6

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride

Cat. No.: B6185882
CAS No.: 2624142-39-6
M. Wt: 255.6
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Description

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of an azetidine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group, and it is commonly used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Formation of Azetidine Ring: The benzaldehyde derivative undergoes a cyclization reaction with an appropriate amine to form the azetidine ring.

    Hydrochloride Formation: The final step involves the conversion of the azetidine derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-(trifluoromethyl)phenyl derivatives: These compounds share similar structural features and may exhibit comparable properties.

    Azetidine derivatives: Other azetidine-based compounds can be compared in terms of their chemical behavior and applications.

Uniqueness

3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2624142-39-6

Molecular Formula

C10H10ClF4N

Molecular Weight

255.6

Purity

95

Origin of Product

United States

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